

N-acetyl-4-S-cysteaminylphenol skin irritation reduction

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Compound Focus: N-acetyl-4-S-cysteaminylphenol

CAS No.: 91281-32-2

Cat. No.: S588136

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Compound Profile & Safety Data

The table below summarizes the key characteristics and safety-related data for **N-acetyl-4-S-cysteaminylphenol**.

Property	Description / Value
CAS Number	91281-32-2 [1]
Molecular Formula	$C_{10}H_{13}NO_2S$ [2] [1]
Molecular Weight	211.28 g/mol [2] [1]
Mechanism of Action	Tyrosinase substrate; metabolized to cytotoxic quinones within active melanocytes, reducing melanosome transfer and melanocyte function [3] [4].
Key Safety Advantage	Considered "much more stable and less irritating to the skin than hydroquinone" [3].
Reported Skin Reactions	Temporary burning, redness, dryness, and irritation, often relieved with emollients [5].

Property	Description / Value
Suggested Storage	Refrigerator, under inert atmosphere [1].
Solubility	Slightly soluble in DMSO and Methanol [1].

Frequently Asked Questions

- **Q1: How does N-acetyl-4-S-cysteaminyphenol achieve depigmentation with less irritation?**
 - **A:** Its reduced irritation profile compared to hydroquinone is attributed to its specific targeting of melanin-synthesizing cells [3]. It acts as a substrate for tyrosinase, an enzyme highly active in melanocytes. This metabolism generates cytotoxic compounds locally within these specific cells, leading to a decrease in functioning melanocytes and melanin transfer, without causing widespread irritation [3] [4].
- **Q2: What is the typical concentration and formulation used in clinical studies?**
 - **A:** A clinical study for melasma treatment used a 4% concentration of **N-acetyl-4-S-cysteaminyphenol** formulated in an oil-in-water emulsion, applied daily [3]. Visible changes in pigmentation were observed within 2 to 4 weeks [3].
- **Q3: Are the depigmenting effects of this compound permanent?**
 - **A:** No, the depigmentation is not considered permanent. The compound's action is associated with a decrease in the number of functioning melanocytes [3]. However, it may not affect all melanocyte populations (e.g., precursor or dormant cells), allowing for potential repigmentation over time [2].

Troubleshooting Guide

- **Problem: Skin Irritation in Pre-clinical Models**
 - **Potential Cause:** The compound is selectively cytotoxic to actively melanizing melanocytes [2]. Observed skin effects are a result of this intended biological activity.
 - **Recommendation:** This is an expected mechanism of action rather than a technical error. Document the severity and timeline of depigmentation and any erythema carefully. The irritation

is typically less severe than that caused by hydroquinone [3].

- **Problem: Inconsistent Depigmentation Efficacy**

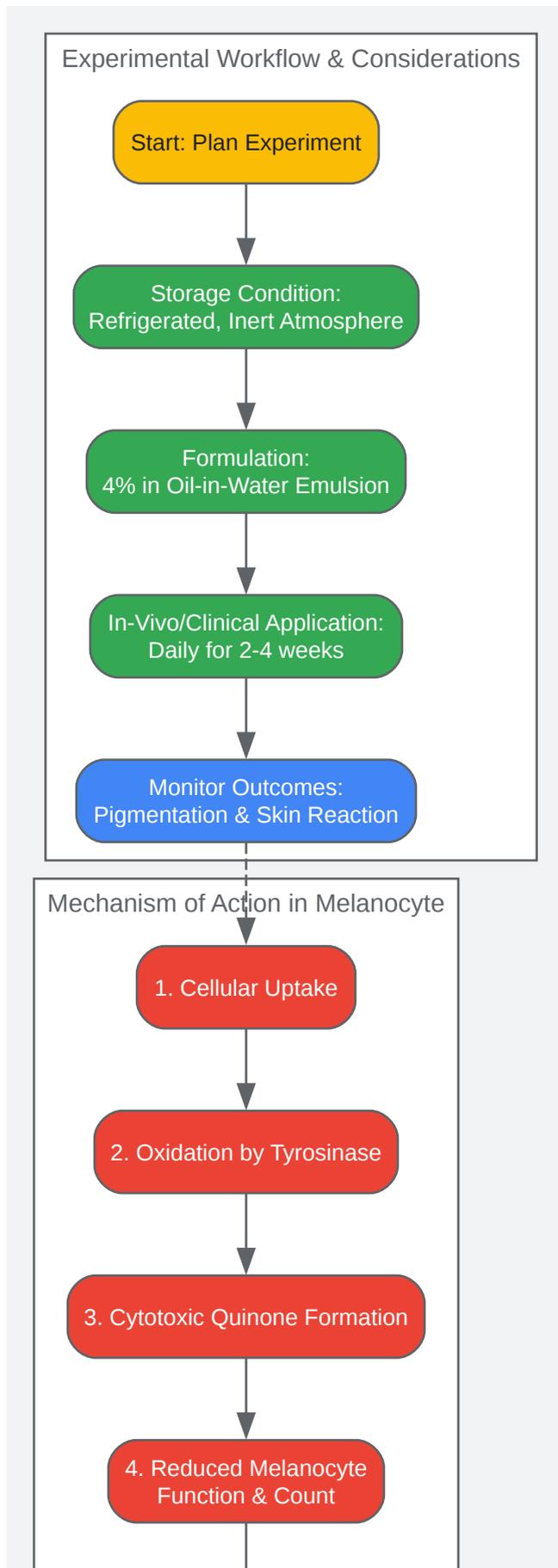
- **Potential Cause:** Variation in tyrosinase activity across different test models, melanocyte cell lines, or skin types.
- **Recommendation:** Ensure your experimental model (e.g., cell line, animal model) has high tyrosinase activity. The compound's efficacy is dependent on this enzyme for activation [4].

- **Problem: Compound Instability in Formulation**

- **Potential Cause:** Improper storage or formulation conditions. The pure compound should be stored refrigerated and under an inert atmosphere [1].
- **Recommendation:** Confirm storage conditions for the raw material. When developing a formulation, note that the 4% preparation used in clinical studies was found to be stable in an oil-in-water emulsion [3].

Experimental Workflow & Mechanism

For a visual summary of the key experimental considerations and the compound's mechanism of action, please refer to the diagram below.





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Key Takeaways for Researchers

- **Primary Advantage:** The main benefit of **N-acetyl-4-S-cysteaminyphenol** is its **targeted mechanism and improved stability**, leading to a superior irritation profile compared to hydroquinone [3].
- **Expected Effects:** Some transient skin reactions (redness, dryness) are possible and should be managed, not necessarily seen as a compound failure [5].
- **Critical Parameter:** Experimental success heavily relies on the presence of **active tyrosinase** in your test system for the compound to be activated [4].

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References

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To cite this document: Smolecule. [N-acetyl-4-S-cysteaminyphenol skin irritation reduction].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b588136#n-acetyl-4-s-cysteaminyphenol-skin-irritation-reduction>]

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